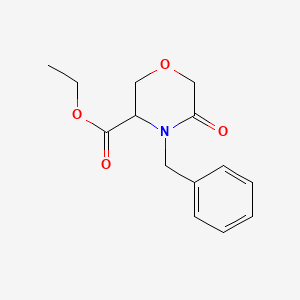![molecular formula C6H6N4 B3039523 1H-Pyrazolo[4,3-C]pyridin-4-amine CAS No. 1159829-57-8](/img/structure/B3039523.png)
1H-Pyrazolo[4,3-C]pyridin-4-amine
Übersicht
Beschreibung
1H-Pyrazolo[4,3-C]pyridin-4-amine is a heterocyclic compound that belongs to the family of pyrazolopyridines. These compounds are characterized by the fusion of a pyrazole ring with a pyridine ring, forming a bicyclic structure. The unique arrangement of nitrogen atoms within the rings imparts distinct chemical and biological properties to these compounds, making them of significant interest in various fields of scientific research.
Wirkmechanismus
Target of Action
1H-Pyrazolo[4,3-C]pyridin-4-amine is a heterocyclic compound that has been the subject of extensive research due to its potential biomedical applications
Biochemical Pathways
It is known that the compound has potential biomedical applications , suggesting that it may interact with various biochemical pathways
Result of Action
The compound has been associated with potential anticancer activity , suggesting that it may have significant effects at the molecular and cellular levels.
Biochemische Analyse
Biochemical Properties
1H-Pyrazolo[4,3-C]pyridin-4-amine plays a crucial role in biochemical reactions, particularly in the inhibition of specific enzymes. This compound has been shown to interact with kinase enzymes, which are pivotal in regulating various cellular processes. The interaction between this compound and kinase enzymes involves binding to the ATP-binding site, thereby inhibiting the enzyme’s activity. This inhibition can lead to alterations in cell signaling pathways, affecting cellular functions such as proliferation and apoptosis .
Cellular Effects
The effects of this compound on various cell types and cellular processes are profound. This compound has been observed to influence cell signaling pathways, particularly those involving kinases. By inhibiting kinase activity, this compound can alter gene expression and cellular metabolism. For instance, in cancer cells, this compound can induce apoptosis by disrupting the signaling pathways that promote cell survival and proliferation . Additionally, this compound has been shown to affect the expression of genes involved in cell cycle regulation, further influencing cellular functions.
Molecular Mechanism
The molecular mechanism of action of this compound involves its binding interactions with biomolecules, particularly enzymes. This compound binds to the ATP-binding site of kinase enzymes, leading to their inhibition. The inhibition of kinase activity results in the disruption of downstream signaling pathways, which can affect various cellular processes. Additionally, this compound can modulate gene expression by influencing transcription factors and other regulatory proteins . This modulation can lead to changes in cellular functions, such as proliferation, differentiation, and apoptosis.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound have been observed to change over time. The stability of this compound is a critical factor in its long-term effects on cellular function. Studies have shown that this compound remains stable under various conditions, allowing for prolonged inhibition of kinase activity . Over time, the degradation of this compound can lead to a decrease in its inhibitory effects. Long-term studies have also indicated that continuous exposure to this compound can result in adaptive cellular responses, such as the upregulation of compensatory pathways.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, this compound can effectively inhibit kinase activity without causing significant toxicity . At higher doses, this compound can induce toxic effects, such as hepatotoxicity and nephrotoxicity. These adverse effects are likely due to the compound’s extensive interaction with various biomolecules, leading to off-target effects. Additionally, threshold effects have been observed, where a minimum concentration of this compound is required to achieve significant biological activity.
Metabolic Pathways
This compound is involved in several metabolic pathways, primarily those related to its biotransformation and elimination. This compound is metabolized by liver enzymes, including cytochrome P450 enzymes, which facilitate its conversion into various metabolites . These metabolites can have different biological activities, contributing to the overall effects of this compound. Additionally, the interaction of this compound with cofactors, such as NADPH, is essential for its metabolic conversion.
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. This compound can be transported across cell membranes by ATP-binding cassette transporters, which facilitate its cellular uptake . Once inside the cell, this compound can bind to various intracellular proteins, influencing its localization and accumulation. The distribution of this compound within tissues is also influenced by its binding affinity to plasma proteins, which can affect its bioavailability and therapeutic efficacy.
Subcellular Localization
The subcellular localization of this compound is critical for its activity and function. This compound is primarily localized in the cytoplasm, where it interacts with kinase enzymes and other regulatory proteins . The presence of targeting signals and post-translational modifications can direct this compound to specific cellular compartments, such as the nucleus or mitochondria. These localizations can influence the compound’s activity, as it can interact with different biomolecules in various subcellular environments.
Vorbereitungsmethoden
The synthesis of 1H-Pyrazolo[4,3-C]pyridin-4-amine typically involves the cyclization of appropriate precursors under specific conditions. One common method includes the treatment of 1-phenyl-3-(2-phenylethynyl)-1H-pyrazole-4-carbaldehyde with iodine, leading to the formation of 7-iodo-2,6-diphenyl-2H-pyrazolo[4,3-C]pyridines . This intermediate can then undergo further functionalization through reactions such as Suzuki cross-couplings with various boronic acids and alkylation reactions .
Industrial production methods for such compounds often involve optimizing these synthetic routes to achieve higher yields and purity. This may include the use of advanced catalytic systems and continuous flow reactors to enhance reaction efficiency and scalability.
Analyse Chemischer Reaktionen
1H-Pyrazolo[4,3-C]pyridin-4-amine can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using agents like hydrogen peroxide or potassium permanganate, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using reagents such as lithium aluminum hydride or sodium borohydride, resulting in the formation of reduced derivatives.
Substitution: The compound can participate in substitution reactions, where functional groups on the pyrazole or pyridine rings are replaced by other groups. Common reagents for these reactions include halogens, alkylating agents, and nucleophiles.
The major products formed from these reactions depend on the specific conditions and reagents used. For instance, oxidation may yield oxides, while substitution reactions can produce a variety of functionalized derivatives.
Wissenschaftliche Forschungsanwendungen
1H-Pyrazolo[4,3-C]pyridin-4-amine has a wide range of applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds. Its unique structure allows for the exploration of new chemical reactivity and the development of novel synthetic methodologies.
Biology: The compound has been studied for its potential biological activities, including antimicrobial, antiviral, and anticancer properties. Its ability to interact with biological targets makes it a valuable tool in drug discovery and development.
Medicine: In medicinal chemistry, this compound derivatives have been investigated as potential therapeutic agents for various diseases, including cancer and neurological disorders.
Industry: The compound’s chemical properties make it useful in the development of new materials and industrial processes. It can be used as a precursor for the synthesis of dyes, pigments, and other specialty chemicals.
Vergleich Mit ähnlichen Verbindungen
1H-Pyrazolo[4,3-C]pyridin-4-amine can be compared with other similar compounds, such as:
1H-Pyrazolo[3,4-b]pyridines: These compounds also feature a pyrazole-pyridine fusion but differ in the position of the nitrogen atoms within the rings.
Pyrazolo[3,4-d]pyrimidines: These compounds contain a pyrazole ring fused with a pyrimidine ring and are known for their antimicrobial and anticancer properties.
Pyrazoloquinolines: These compounds feature a pyrazole ring fused with a quinoline ring and have been explored for their pharmacological activities.
The uniqueness of this compound lies in its specific ring fusion and the resulting chemical and biological properties. Its derivatives have shown promising results in various research areas, highlighting its potential as a versatile compound for scientific exploration.
Eigenschaften
IUPAC Name |
1H-pyrazolo[4,3-c]pyridin-4-amine | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H6N4/c7-6-4-3-9-10-5(4)1-2-8-6/h1-3H,(H2,7,8)(H,9,10) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YLEWQGYQMZGXSD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN=C(C2=C1NN=C2)N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H6N4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
134.14 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![dimethyl (E)-2-[4-(trifluoromethyl)anilino]but-2-enedioate](/img/structure/B3039442.png)
![2-[Methyl(2-nitrophenyl)amino]ethanol](/img/structure/B3039445.png)


![N-[3-(Benzyloxy)-4-(hydroxymethyl)phenyl]acetamide](/img/structure/B3039449.png)


![3-(4-Bromophenyl)[1,3]thiazolo[2,3-a]isoquinolin-4-ium tetrafluoroborate](/img/structure/B3039452.png)

![3-o-Tolyl-[1,2,4]triazolo[4,3-a]pyridine-8-carboxylic acid](/img/structure/B3039457.png)
![3-(2-Methoxyphenyl)-[1,2,4]triazolo[4,3-a]pyridine-8-carboxylic acid](/img/structure/B3039458.png)
![3-(4-Methoxyphenyl)-[1,2,4]triazolo[4,3-a]pyridine-8-carboxylic acid](/img/structure/B3039459.png)

